

Spectroscopic Profile of 4-Hydroxy-2-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzonitrile

Cat. No.: B169208

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-2-methylbenzonitrile**, a key intermediate in pharmaceutical synthesis and materials science. This document collates predicted and experimentally-derived data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication and verification of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts for **4-Hydroxy-2-methylbenzonitrile** in a deuterated solvent are presented below. These predictions are based on established principles of substituent effects on aromatic rings.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H (aromatic, position 3)	6.8 - 7.0	Doublet	~2 Hz (meta coupling)
H (aromatic, position 5)	6.7 - 6.9	Doublet of Doublets	~8 Hz (ortho), ~2 Hz (meta)
H (aromatic, position 6)	7.3 - 7.5	Doublet	~8 Hz (ortho coupling)
-OH (hydroxyl)	4.5 - 6.0	Broad Singlet	-
-CH ₃ (methyl)	2.2 - 2.4	Singlet	-

¹³C NMR Spectroscopy Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in **4-Hydroxy-2-methylbenzonitrile** are detailed below, based on additive models for substituted benzenes.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C (aromatic, C1)	100 - 105
C (aromatic, C2)	140 - 145
C (aromatic, C3)	118 - 122
C (aromatic, C4)	158 - 162
C (aromatic, C5)	115 - 120
C (aromatic, C6)	133 - 138
-CN (nitrile)	117 - 120
-CH ₃ (methyl)	19 - 22

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The characteristic vibrational frequencies for **4-Hydroxy-2-methylbenzonitrile** are predicted based on the known absorptions of phenols, aromatic nitriles, and substituted benzenes.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
O-H stretch (phenol)	3200 - 3600	Strong, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (methyl)	2850 - 2960	Medium
C≡N stretch (nitrile)	2220 - 2260	Medium, Sharp
C=C stretch (aromatic)	1500 - 1600	Medium
C-O stretch (phenol)	1200 - 1260	Strong
C-H bend (out-of-plane)	800 - 900	Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of **4-Hydroxy-2-methylbenzonitrile** (C₈H₇NO) is 133.15 g/mol . The predicted mass spectral data is presented below.[\[11\]](#)

Adduct	Predicted m/z
[M+H] ⁺	134.06004
[M+Na] ⁺	156.04198
[M-H] ⁻	132.04548
[M] ⁺	133.05221

Common fragmentation patterns for aromatic nitriles involve the loss of HCN (m/z 27) and CN (m/z 26).[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of purified **4-Hydroxy-2-methylbenzonitrile** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- **Data Acquisition:**
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
 - For ¹H NMR, a standard single-pulse experiment is typically sufficient.
 - For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon.
- **Data Processing:** Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction.

IR Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
 - **ATR:** Place a small amount of the solid sample directly on the ATR crystal.
 - **KBr Pellet:** Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:**

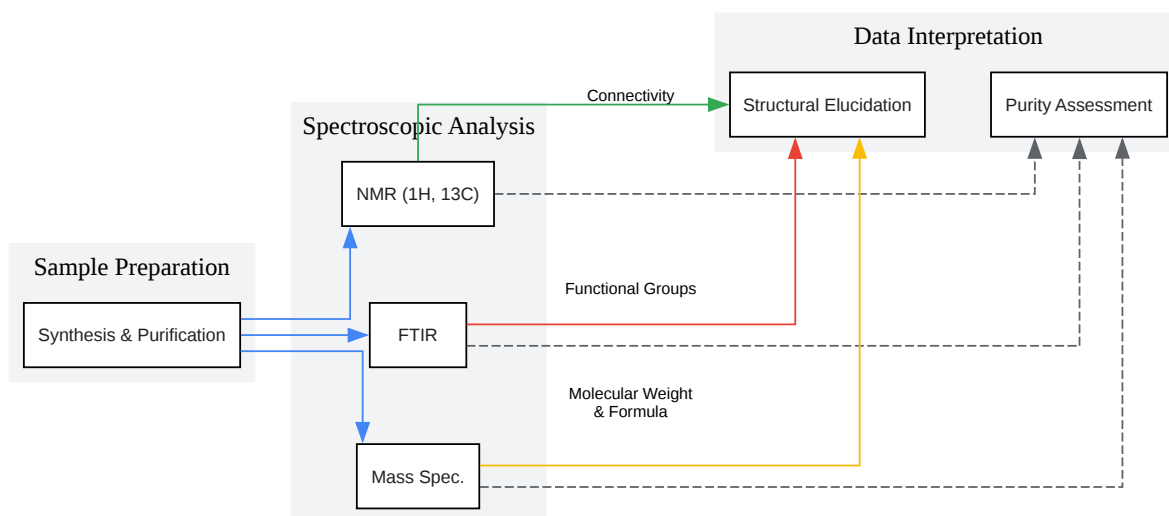
- Place the sample (ATR crystal or KBr pellet) in the sample holder of the FTIR spectrometer.
- Collect a background spectrum of the empty sample holder.
- Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 $\mu\text{g/mL}$ to 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).[\[15\]](#)
- Data Acquisition:
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
 - For ESI, both positive and negative ion modes can be explored.
 - For EI, a standard electron energy of 70 eV is typically used.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small organic molecule like **4-Hydroxy-2-methylbenzonitrile**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- 3. [quora.com](https://www.quora.com) [[quora.com](https://www.quora.com)]
- 4. Can Graph Machines Accurately Estimate ¹³C NMR Chemical Shifts of Benzenic Compounds? - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 5. How might you use ^{13}C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. infrared spectrum of phenol $\text{C}_6\text{H}_6\text{O}$ $\text{C}_6\text{H}_5\text{OH}$ prominent wavenumbers cm^{-1} detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. PubChemLite - 4-hydroxy-2-methylbenzonitrile ($\text{C}_8\text{H}_7\text{NO}$) [pubchemlite.lcsb.uni.lu]
- 12. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-2-methylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169208#spectroscopic-data-of-4-hydroxy-2-methylbenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com